4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Final Assembly: The final step involves coupling the intermediate products through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-oxo-2-phenyl-1-{[2-(fluoromethyl)phenyl]amino}ethyl)benzamide
- 4-chloro-N-(2-oxo-2-phenyl-1-{[2-(methyl)phenyl]amino}ethyl)benzamide
- 4-chloro-N-(2-oxo-2-phenyl-1-{[2-(ethyl)phenyl]amino}ethyl)benzamide
Uniqueness
4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C22H16ClF3N2O2 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
4-chloro-N-[2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-16-12-10-15(11-13-16)21(30)28-20(19(29)14-6-2-1-3-7-14)27-18-9-5-4-8-17(18)22(24,25)26/h1-13,20,27H,(H,28,30) |
InChI Key |
BAXBAZPJYLOHFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.